

Norquetiapine's Receptor Binding Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Norquetiapine

CAS No.: 5747-48-8

Cat. No.: S643016

Get Quote

The table below summarizes the available quantitative and qualitative data on **norquetiapine's** receptor binding, synthesized from the search results. A key source uses a semiquantitative system where the number of plus signs (+) corresponds to binding affinity ranges [1].

Receptor / Transporter	Binding Affinity / Activity (vs. Quetiapine)	Putative Functional Role
Norepinephrine Transporter (NET)	Strong inhibition [1]. Active metabolite with distinct NET binding profile [1].	Contributes to antidepressant effects [2].
Serotonin 5-HT1A	Partial agonist activity [1].	Implicated in antidepressant and anxiolytic effects [2].
Histamine H1	+++ (Strong affinity, Ki 1-10 nM) [1].	Associated with sedative effects and weight gain.
Alpha-1 Adrenergic	++ (Moderate affinity, Ki 10-100 nM) [1].	Linked to orthostatic hypotension and dizziness.
Alpha-2 Adrenergic	++ (Moderate affinity, Ki 10-100 nM) [1]. Antagonist [3].	May contribute to antidepressant effects.
Serotonin 5-HT2A	+ (Weak affinity, Ki 100-1000 nM) [1]. Antagonist [3].	Linked to low extrapyramidal side effect risk.

Receptor / Transporter	Binding Affinity / Activity (vs. Quetiapine)	Putative Functional Role
Serotonin 5-HT2C	+ (Weak affinity, Ki 100-1000 nM) [1].	Potential role in metabolic side effects.
Dopamine D2	+ (Weak affinity, Ki 100-1000 nM) [1]. Antagonist [3].	Low striatal D2 occupancy explains low EPS risk [4] [5].
Muscarinic M1	Data not fully specified in results; parent drug quetiapine has weak antimuscarinic activity.	Lower anticholinergic burden than some other antipsychotics.

Experimental Protocols for Key Findings

The binding profile data is typically generated through standardized *in vitro* assays. Here are the methodologies for key findings:

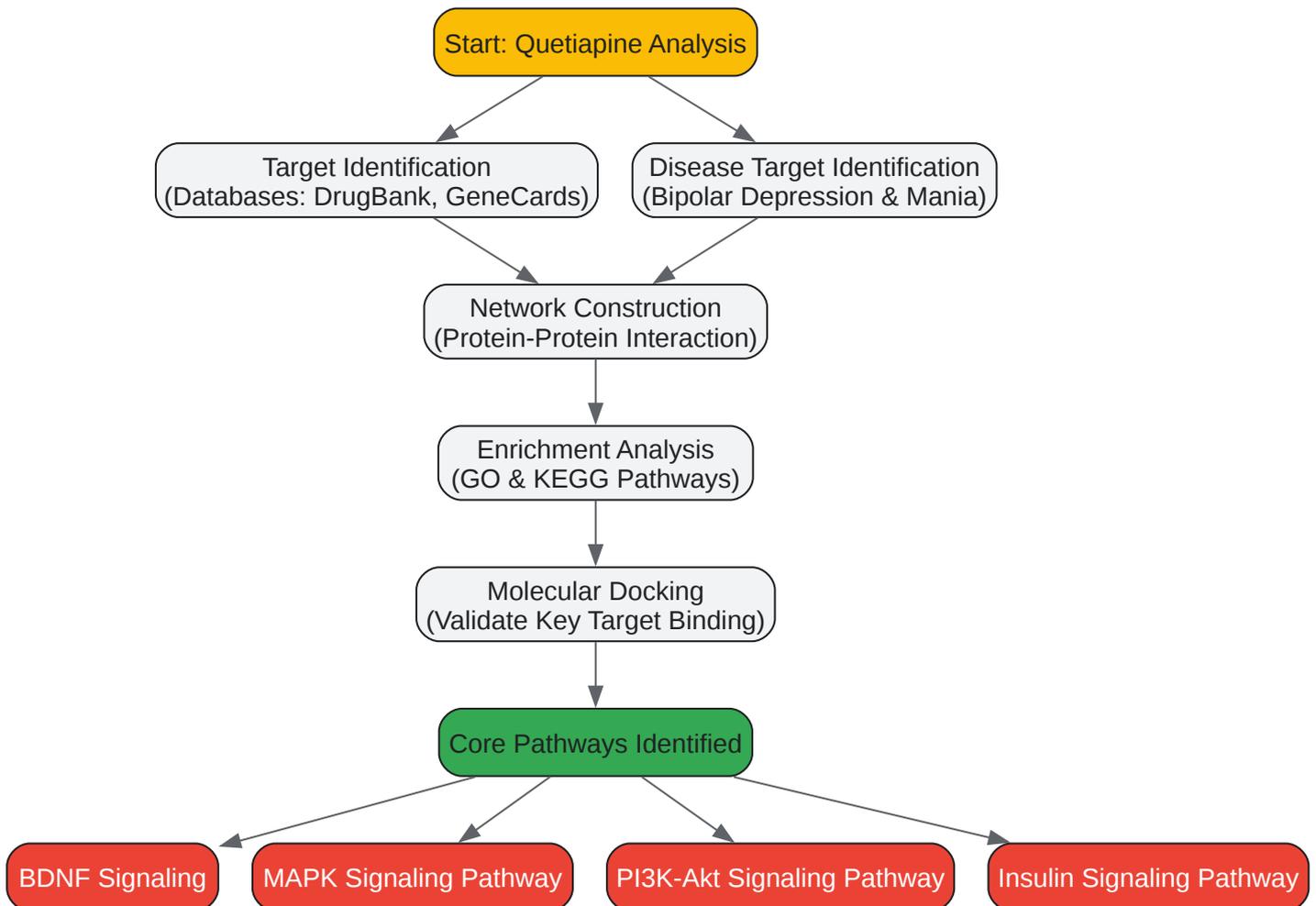
- **Receptor Binding Assays (General Protocol):** Data is often sourced from databases like the NIMH Psychoactive Drug Screening Program (PDSP) [6] [7]. The core protocol involves:
 - **Preparation:** Using cell membranes expressing cloned human receptors.
 - **Incubation:** The receptor source is incubated with a radioactively labeled reference ligand and the test compound (e.g., **norquetiapine**).
 - **Measurement:** After reaching binding equilibrium, bound and free radioligands are separated, and radioactivity is measured.
 - **Analysis:** The inhibition constant (Ki) is calculated from the concentration of the test compound that displaces 50% of the specific binding (IC50), often using the Cheng-Prusoff equation [6].
- **Norepinephrine Transporter (NET) Inhibition:**
 - **Objective:** To confirm **norquetiapine** as the primary metabolite responsible for NET inhibition [1].
 - **Method:** Cells (e.g., transfected HEK293) expressing the human NET are used. The assay measures the uptake of a radiolabeled norepinephrine analog (e.g., [3H]-Nisoxetine) in the presence of **norquetiapine**. The concentration that inhibits 50% of uptake (IC50) is determined and converted to a Ki value.

- **D2 Receptor Occupancy (PET Study):**

- **Objective:** To quantify D2/3 receptor occupancy of quetiapine (reflecting **norquetiapine's** contribution) in the human brain [4].
- **Method:** Patients with schizophrenia on quetiapine therapy and medication-free controls undergo a [¹⁸F]fallypride Positron Emission Tomography (PET) scan. The binding potential (BP) is calculated in striatal and extrastriatal regions. Occupancy is calculated as the percentage reduction in BP in treated patients compared to controls.

Network Pharmacology & Signaling Pathways

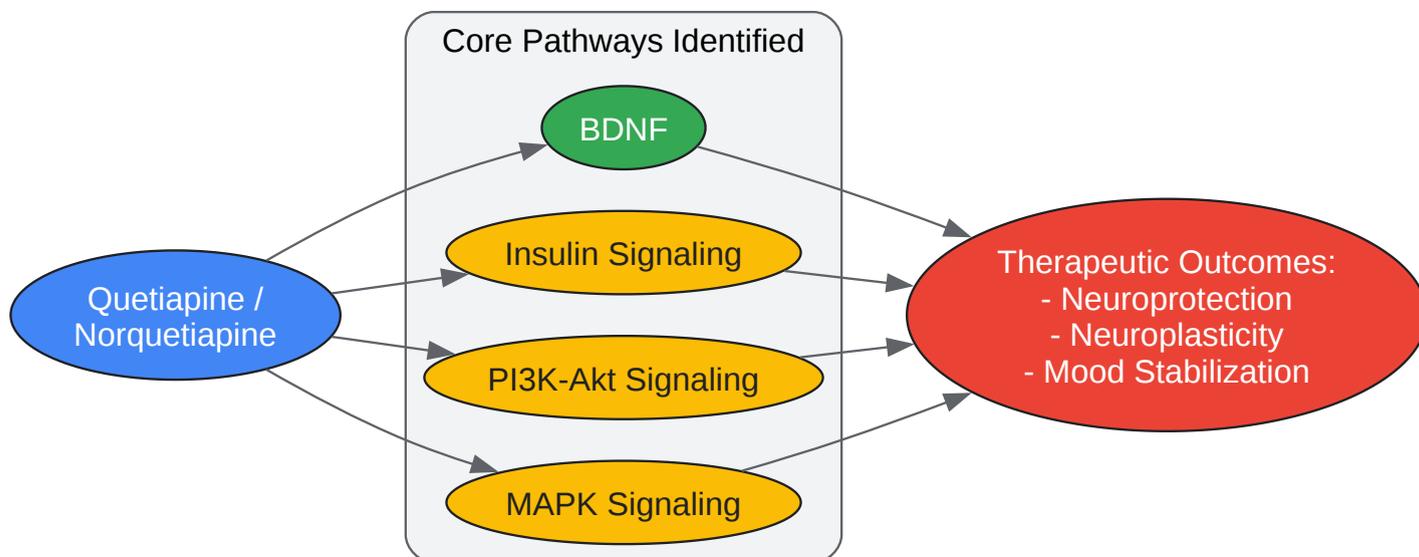
A computational biology study used network pharmacology to elucidate how quetiapine (via its targets, including **norquetiapine's** actions) bidirectionally regulates bipolar depression and mania [3]. The workflow and key findings are summarized in the diagram below.



[Click to download full resolution via product page](#)

Network pharmacology workflow for identifying quetiapine's mechanisms [3].

The study concluded that the therapeutic effects are likely mediated by the modulation of several key signaling pathways [3]. The core pathways and their relationships are visualized below.



[Click to download full resolution via product page](#)

Core signaling pathways targeted by quetiapine/norquetiapine [3].

Key Conclusions for Research and Development

- **Unique Multimodal Mechanism:** **Norquetiapine** is not merely an active metabolite. Its distinct profile as a **NET inhibitor and 5-HT1A partial agonist** differentiates it from the parent drug and many other antipsychotics, underpinning its efficacy in mood and anxiety disorders [2] [1].
- **Clinical Advantage in Safety:** The **low affinity for Dopamine D2 receptors** explains quetiapine's negligible risk for extrapyramidal side effects (EPS) across its entire dose range, a significant clinical advantage [5]. PET studies confirm its low striatal D2 occupancy, which is preferentially higher in extrastriatal regions [4].
- **Metabolic Considerations:** While having a lower risk than olanzapine or clozapine, the **strong affinity for Histamine H1 receptors** is linked to quetiapine's propensity for weight gain and sedation, an important factor in drug development and clinical use [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Antipsychotic Drugs: From Receptor-binding Profiles to ... [pmc.ncbi.nlm.nih.gov]
2. Chronic Quetiapine Administration Has a Therapeutic Effect ... [pmc.ncbi.nlm.nih.gov]
3. Molecular mechanisms of quetiapine bidirectional ... [sciencedirect.com]
4. Quetiapine has a D2/3 receptor binding profile similar to ... [jnm.snmjournals.org]
5. Antipsychotic dose, dopamine D2 receptor occupancy and ... [nature.com]
6. Graphic representation of pharmacology: Development ... [pmc.ncbi.nlm.nih.gov]
7. Similarity Maps - Visualizing Antipsychotic Affinities : Part Two [danwjoyce.com]

To cite this document: Smolecule. [Norquetiapine's Receptor Binding Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b643016#norquetiapine-receptor-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com